Mti-31

mTOR PI3K Kinase Selectivity

MTI-31 (LXI-15029) is a superior small-molecule inhibitor for researchers demanding complete mTORC1/mTORC2 pathway suppression. Unlike rapalogs, its sub-nanomolar Kd (0.20 nM) and >5,000-fold selectivity over PI3K isoforms enable precise dissection of mTORC2-specific functions, such as apoptosis in breast cancer and PD-L1 regulation in NSCLC. This compound is essential for studies on metastasis, TKI-resistance, and viral infection, offering a unique tool where generic mTOR inhibitors fail. Choose MTI-31 for reproducible, high-impact data.

Molecular Formula C26H30N6O3
Molecular Weight 474.6 g/mol
CAS No. 1567915-38-1
Cat. No. B11928347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMti-31
CAS1567915-38-1
Molecular FormulaC26H30N6O3
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC3=C(C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)C(=N2)N5C6CCC5COC6
InChIInChI=1S/C26H30N6O3/c1-16-13-34-11-10-31(16)26-29-23-21(24(30-26)32-19-6-7-20(32)15-35-14-19)8-9-22(28-23)17-4-3-5-18(12-17)25(33)27-2/h3-5,8-9,12,16,19-20H,6-7,10-11,13-15H2,1-2H3,(H,27,33)/t16-,19?,20?/m0/s1
InChIKeyLVPBYQVQBZLDAU-DZIBYMRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTI-31 (CAS 1567915-38-1): A Dual mTORC1/mTORC2 Inhibitor with Sub-Nanomolar Target Affinity and >5,000-Fold PI3K Selectivity


MTI-31 (LXI-15029) is a potent, orally active small-molecule inhibitor that targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). It exhibits a sub-nanomolar binding affinity for mTOR (Kd: 0.20 nM) and an IC₅₀ of 39 nM in a LANCE® assay of mTOR substrate phosphorylation [1]. MTI-31 is characterized by exceptional selectivity, demonstrating >5,000-fold preference for mTOR over the related lipid kinases PIK3CA, PIK3CB, and PIK3G [2]. The compound is currently under clinical investigation (NCT03125746) for advanced solid tumors [3].

Why MTI-31 Cannot Be Substituted with Rapalogs or Other mTOR Inhibitors in Critical Research Applications


Generic substitution of MTI-31 with mTORC1-selective rapalogs (e.g., rapamycin, everolimus) or alternative ATP-competitive mTOR inhibitors is scientifically unsound due to MTI-31's unique combination of sub-nanomolar target affinity, extreme PI3K selectivity (>5,000-fold), and potent dual mTORC1/mTORC2 blockade at low nanomolar concentrations [1]. While rapamycin only partially inhibits mTORC1 and fails to suppress mTORC2 signaling, MTI-31 achieves complete suppression of both complexes, resulting in differential effects on apoptosis, lipid metabolism, metastasis, and immune evasion that are not recapitulated by rapalogs [2]. Cross-study comparisons indicate that MTI-31's selectivity window exceeds that of other ATP-competitive inhibitors such as Torin 1 (≈1,000-fold) and PP242 (10-100-fold), translating to distinct off-target profiles that critically impact experimental outcomes and data reproducibility .

Quantitative Differentiation of MTI-31 Versus Key mTOR Inhibitor Comparators


Target Binding Affinity and PI3K Selectivity Profile

MTI-31 exhibits a Kd of 0.20 nM for mTOR, which is among the highest affinities reported for mTOR kinase inhibitors. Crucially, it demonstrates >5,000-fold selectivity over the PI3K isoforms PIK3CA, PIK3CB, and PIK3G [1]. In contrast, the ATP-competitive mTOR inhibitor Torin 1 displays approximately 1,000-fold selectivity, while PP242 shows only 10- to 100-fold selectivity over PI3K isoforms . This >5-fold improvement in selectivity margin relative to Torin 1, and >50-fold improvement relative to PP242, translates to a cleaner pharmacological tool with substantially reduced PI3K-mediated off-target confounding in cellular and in vivo assays.

mTOR PI3K Kinase Selectivity

Cellular mTORC1/mTORC2 Inhibition Potency

MTI-31 inhibits both mTORC1 and mTORC2 functions in cellular assays at concentrations ≤120 nM [1]. Specifically, treatment with MTI-31 for 6 hours demonstrates dose-dependent inhibition of mTORC1 substrates (P-S6K1(T389), P-S6(S235/6), P-4EBP1(T70)) and the mTORC2 substrate P-AKT(S473), achieving 50% inhibition at ≤0.12 μM across three tumor cell lines (786-O renal, U87MG glioma, MDA-MB-453 breast) [2]. By comparison, rapamycin (an mTORC1-selective allosteric inhibitor) fails to inhibit mTORC2-mediated AKT phosphorylation, a critical limitation that contributes to feedback PI3K activation and therapeutic resistance [1]. The mTORC1 IC₅₀ of 39 nM in biochemical LANCE® assays confirms target engagement at therapeutically relevant concentrations [2].

mTORC1 mTORC2 Phosphorylation

In Vivo Antitumor Efficacy in NSCLC Models

MTI-31 demonstrates potent in vivo antitumor activity across multiple non-small cell lung cancer (NSCLC) models with diverse driver mutations and tyrosine kinase inhibitor (TKI)-resistant genotypes [1]. Orally administered MTI-31 inhibits tumor growth with a minimal effective dose (MED) of <10 mg/kg in models driven by EGFR/T790M, EML4-ALK, c-Met, and KRAS mutations [1]. Cell proliferation IC₅₀ values are consistently <1 μmol/L across these models. In EGFR-mutant and EML4-ALK-driven NSCLC, MTI-31 treatment reduces cell migration, hematogenous metastasis to the lung, and abrogates morphological and functional traits of epithelial-mesenchymal transition (EMT) [1]. Notably, disruption of mTORC2 signaling by MTI-31 inhibits EGFR/T790M-positive tumor growth in mouse brain and prolongs animal survival, a benefit not achievable with rapamycin alone due to its inability to inhibit mTORC2 [1].

NSCLC EGFR TKI-Resistance

Apoptosis Induction and Lipid Metabolism Suppression

In HER2+/PIK3CAmut breast cancer models, MTI-31 induces apoptosis through mTORC2-specific modulation of Bim, MCL-1, and GSK3β [1]. Inactivation of Bim or GSK3β attenuates apoptotic death, confirming mTORC2-dependent apoptosis induction. Additionally, MTI-31 substantially reduces lipogenesis and acetyl-CoA homeostasis, mechanistically linked to a blockade of mTORC2-dependent glucose-to-lipid conversion rate [1]. Co-treatment with the CPT1A inhibitor etomoxir mimics MTI-31 action in selective downregulation of cellular lipid catabolism [1]. The compound also suppresses PD-L1 expression in EGFR- and ALK-driven NSCLC through mTORC2/AKT/GSK3β-dependent proteasomal degradation [2].

Apoptosis Lipid Metabolism Breast Cancer

Broad-Spectrum Antiviral Activity

MTI-31 exhibits significant antiviral activity against SARS-CoV-2 at low micromolar doses, outperforming the well-known mTOR inhibitor rapamycin [1]. In a large-scale deep learning screen combined with in vitro validation, MTI-31 demonstrated broad-spectrum antiviral activity against SARS-CoV-2 variants of concern and other coronaviruses [1]. In physiologically relevant primary human airway epithelial (HAE) cultures derived from healthy donors cultured at an air-liquid interface (ALI), MTI-31 showed antiviral effects [1].

Antiviral SARS-CoV-2 Coronavirus

Combination Therapy Potential with RAD001 (Everolimus)

Combination treatment of MTI-31 with RAD001 (everolimus) significantly inhibited kidney cancer cell proliferation and tumor growth in vivo [1]. The combination also reduced migration and invasion of kidney cancer cells. Mechanistically, the combination increased LC3 levels, translating into activation of autophagy [1]. The study concluded that combining MTI-31 with RAD001 improves the anti-cancerous impact produced by RAD001 in vivo through the promotion of autophagy [1].

Combination Therapy Autophagy Kidney Cancer

MTI-31 Application Scenarios: Where Evidence Supports Its Use Over Alternatives


Investigating mTORC2-Dependent Apoptosis and Lipid Metabolism in HER2+/PIK3CAmut Breast Cancer

MTI-31 is the compound of choice for researchers studying mTORC2-specific regulation of apoptosis and lipid metabolism in breast cancer models [1]. Unlike rapamycin, MTI-31 effectively inhibits mTORC2, enabling dissection of mTORC2-mediated control of Bim, MCL-1, GSK3β, and glucose-to-lipid conversion. This is essential for elucidating therapeutic resistance mechanisms and identifying synthetic lethal partners in HER2+/PIK3CAmut tumors [1].

Modeling mTORC2-Dependent Metastasis, EMT, and Immune Evasion in TKI-Resistant NSCLC

For researchers investigating epithelial-mesenchymal transition (EMT), metastasis, or PD-L1 regulation in EGFR-mutant or ALK-driven NSCLC, MTI-31 provides a critical tool that rapamycin cannot replicate [2]. MTI-31 inhibits mTORC2-dependent migration, hematogenous metastasis, and PD-L1 expression, making it indispensable for studies of tumor progression and immune escape in TKI-resistant settings [2].

Evaluating mTOR-Dependent Antiviral Mechanisms Against Coronaviruses

MTI-31 is a superior alternative to rapamycin for antiviral research programs targeting coronaviruses [3]. Its demonstrated ability to outperform rapamycin in SARS-CoV-2 inhibition and its efficacy in primary human airway epithelial cultures position it as a preferred tool compound for dissecting mTOR-dependent host factors in viral infection [3].

Combination Studies with Rapalogs in Renal Cell Carcinoma

Investigators exploring combination strategies to overcome rapalog resistance in renal cell carcinoma should consider MTI-31 as a rational partner for RAD001 (everolimus) [4]. The combination enhances anti-tumor activity and modulates autophagy, offering a platform to study dual mTORC1/mTORC2 inhibition in conjunction with mTORC1-selective agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mti-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.